![molecular formula C25H29NOSi B14218993 4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine CAS No. 821806-71-7](/img/structure/B14218993.png)
4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring attached to a silyl group with diphenylmethyl and methylphenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine typically involves multiple steps, starting with the preparation of the silyl group. One common method is the reaction of diphenylmethylchlorosilane with a methylphenylsilane under controlled conditions to form the silyl intermediate. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silyl group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
科学研究应用
4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine involves its interaction with specific molecular targets. The silyl group can form stable bonds with various substrates, facilitating catalytic processes. Additionally, the morpholine ring can interact with biological molecules, potentially influencing biochemical pathways.
相似化合物的比较
Similar Compounds
Diphenylmethylchlorosilane: A precursor in the synthesis of the target compound.
Methylphenylsilane: Another precursor used in the synthesis.
Morpholine: The core structure of the compound.
Uniqueness
4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine is unique due to its combination of a silyl group with diphenylmethyl and methylphenyl substituents, along with a morpholine ring
属性
CAS 编号 |
821806-71-7 |
|---|---|
分子式 |
C25H29NOSi |
分子量 |
387.6 g/mol |
IUPAC 名称 |
benzhydryl-methyl-(morpholin-4-ylmethyl)-phenylsilane |
InChI |
InChI=1S/C25H29NOSi/c1-28(24-15-9-4-10-16-24,21-26-17-19-27-20-18-26)25(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-16,25H,17-21H2,1H3 |
InChI 键 |
GMETXRYDCSUTPE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](CN1CCOCC1)(C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
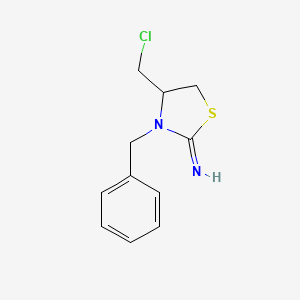
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)
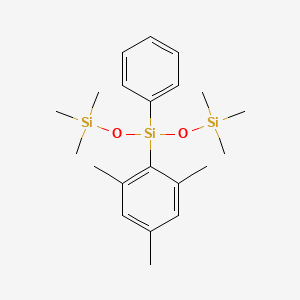
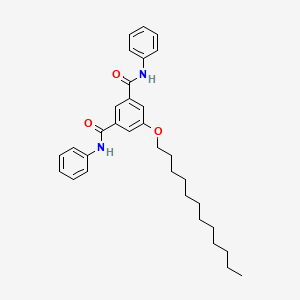

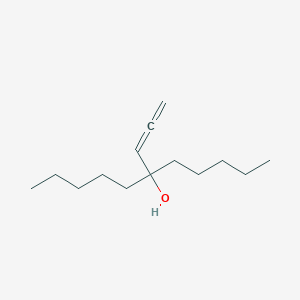
![1-[(4-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14218974.png)
![Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate](/img/structure/B14218981.png)
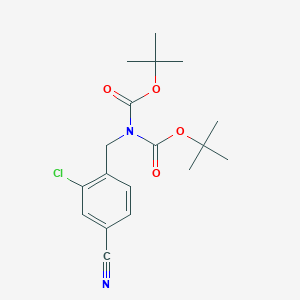
![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14218990.png)
![N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide](/img/structure/B14218991.png)
